

Crystal Structure Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylbenzenesulfonamide*

Cat. No.: *B1580914*

[Get Quote](#)

Disclaimer: Extensive searches of the primary scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray structure for the specific compound **N-Ethylbenzenesulfonamide**. This suggests that its crystal structure has not been determined or is not publicly available.

In lieu of the requested data, this technical guide presents a comprehensive crystal structure analysis of a closely related analogue, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. This compound shares the core N-ethyl-benzenesulfonamide moiety, with the addition of a benzyl group on the nitrogen and a methyl group on the phenyl ring. The methodologies and data presented here serve as a robust and illustrative example of the crystallographic analysis expected for this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data, experimental protocols, and intermolecular interactions of a representative N-substituted benzenesulfonamide.

Crystallographic Data Summary

The crystallographic data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C16H19NO2S</chem>
Formula Weight	289.38
Temperature	296 K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.8144 (3) Å
b	19.7677 (6) Å
c	9.8914 (4) Å
α	90°
β	117.689 (1)°
γ	90°
Volume	1526.11 (9) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.259 Mg/m ³
Absorption Coefficient (μ)	0.21 mm ⁻¹
F(000)	616
Crystal Size	0.41 x 0.25 x 0.19 mm
Data Collection	
Theta range for data collection	2.5 to 22.0°
Index ranges	-11 ≤ h ≤ 11, -25 ≤ k ≤ 24, -11 ≤ l ≤ 12
Reflections collected	13763

Independent reflections	3489 [R(int) = 0.036]
Reflections with $I > 2\sigma(I)$	2168
Refinement	
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	3489 / 0 / 183
Goodness-of-fit on F^2	1.02
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.046$, $wR_2 = 0.125$
R indices (all data)	$R_1 = 0.046$, $wR_2 = 0.125$
Largest diff. peak and hole	0.21 and -0.21 e. \AA^{-3}

Experimental Protocols

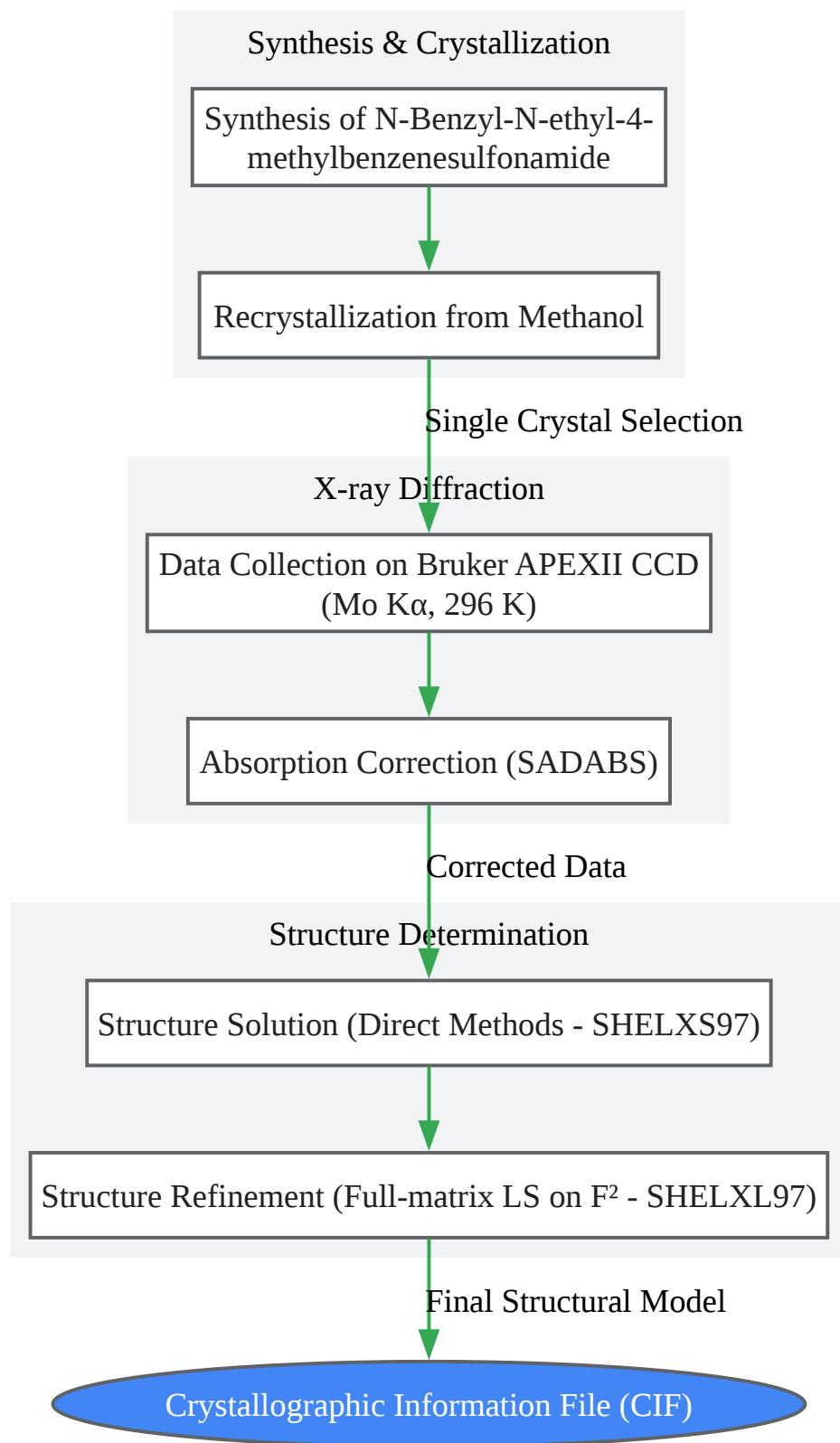
The experimental procedures for the synthesis and crystal structure determination of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide are detailed below.

Synthesis and Crystallization

A mixture of N-benzyl-4-methylbenzenesulfonamide (0.5 g, 2.02 mmol) and sodium hydride (0.2 g, 8.333 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature for 30 minutes.^[1] Following this, ethyl iodide (0.62 ml, 2.02 mmol) was added to the mixture.^[1] The reaction progress was monitored by Thin Layer Chromatography (TLC).^[1] Upon completion, the reaction mixture was poured over crushed ice, leading to the precipitation of the product.^[1] The resulting solid was isolated, washed, and dried.^[1] Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution.^[1]

X-ray Data Collection and Structure Solution

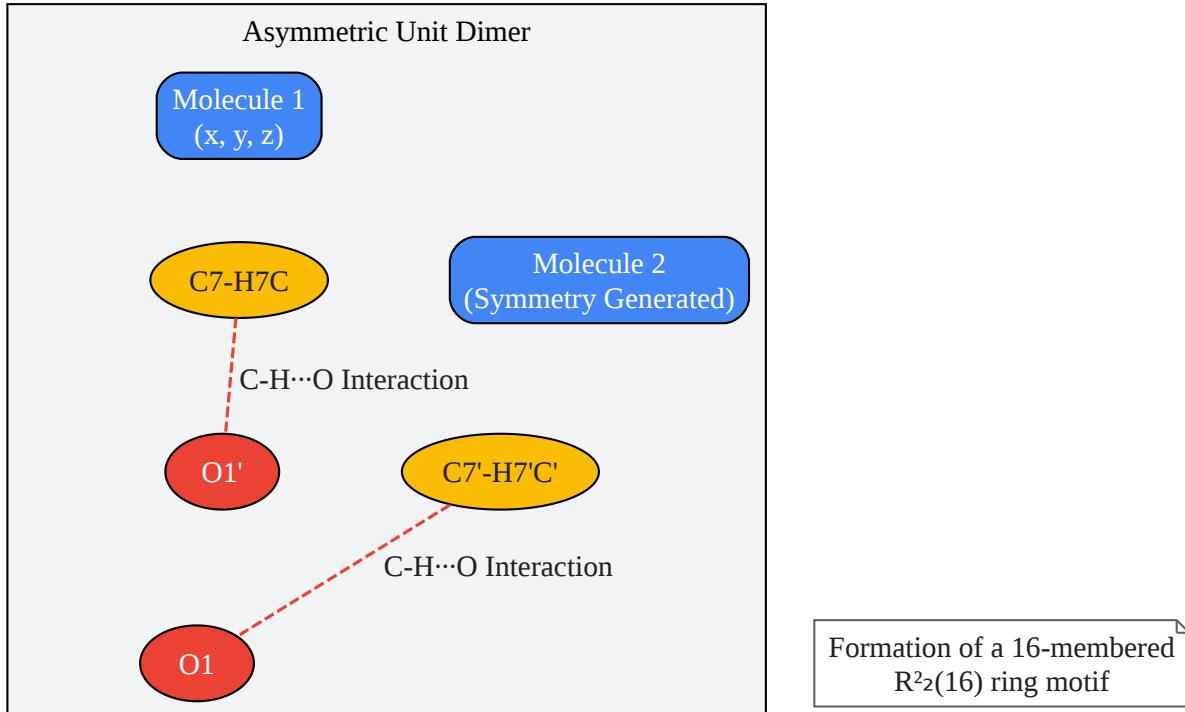
A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.^[1] Data were collected at 296 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[1] The data collection was performed using φ and ω scans.^[2] A multi-scan absorption correction was applied to the data using SADABS.^[1]


The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms on carbon were positioned geometrically and refined using a riding model.
^[1]

Molecular and Crystal Structure

In the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 84.78 (7) $^\circ$.^{[1][2][3]} The crystal packing is stabilized by weak intermolecular C—H \cdots O hydrogen bonds.^{[1][2][3]} These interactions form dimers, which in turn create a 16-membered ring motif, denoted as $R^{2_2}(16)$ in graph-set notation.^{[1][2][3]}

Visualizations


Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystal structure determination.

Intermolecular Interactions in the Crystal Lattice

[Click to download full resolution via product page](#)

Caption: Visualization of the C-H...O hydrogen bonding forming a dimeric ring motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl-N-ethyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of N-Ethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580914#n-ethylbenzenesulfonamide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com